molecular formula C21H18FN3O4S B2936270 N-{3-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 835887-23-5

N-{3-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2936270
CAS No.: 835887-23-5
M. Wt: 427.45
InChI Key: VESJYDMFBDEOQX-UHFFFAOYSA-N
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Description

N-{3-[5-(3-Fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a sulfonamide-containing dihydropyrazole derivative with a furan-2-carbonyl group and a 3-fluorophenyl substituent. This article compares its structure, physicochemical properties, and activity with structurally similar analogs.

Properties

IUPAC Name

N-[3-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c1-30(27,28)24-17-8-3-5-14(12-17)18-13-19(15-6-2-7-16(22)11-15)25(23-18)21(26)20-9-4-10-29-20/h2-12,19,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESJYDMFBDEOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

    Attachment of the furan-2-carbonyl group: This can be done through an acylation reaction, where the pyrazole intermediate is reacted with a furan-2-carbonyl chloride in the presence of a base.

    Sulfonamide formation: The final step involves the reaction of the pyrazole intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms of the functional groups.

Scientific Research Applications

N-{3-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with a fluorophenyl group, a furan-2-carbonyl group, and a pyrazole ring. It is of interest in scientific research for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
  • Medicine It is investigated for its potential use as a therapeutic agent in treating various diseases.
  • Industry It is utilized in developing new materials and as a catalyst in chemical processes.

This compound has potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, binding to enzymes or receptors and either inhibiting or activating their functions. The exact molecular targets vary depending on the specific biological activity being investigated.

Anticancer Activity

Pyrazole derivatives, including those similar to this compound, have demonstrated anticancer potential. For example, one derivative exhibited significant cytotoxicity against multiple cancer cell lines, including MCF7 and HCT116, with IC50 values as low as 0.39 µM.

Compound Efficacy

CompoundCell LineIC50 (µM)
21HCT1160.39 ± 0.06
21MCF70.46 ± 0.04

These findings suggest that modifications in the structure can enhance anticancer efficacy.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Mechanism of Action

The mechanism of action of N-{3-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of the target compound and its analogs:

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Activity
Target Compound Dihydropyrazole + methanesulfonamide R1 = furan-2-carbonyl; R2 = 3-fluorophenyl Not explicitly provided* ~503 (estimated) Potential antiviral activity (inferred)
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Dihydropyrazole + methanesulfonamide R1 = benzoyl; R2 = 2-ethoxyphenyl C27H26N3O4S 512.58 Strong binding to MPXV DPol/A42R proteins; antiviral candidate
N-[4-[1-(3-Chlorophenyl)sulfonyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]ethanesulfonamide Dihydropyrazole + ethanesulfonamide R1 = 3-chlorophenylsulfonyl; R2 = 2-fluorophenyl C23H21ClFN3O4S2 522.01 Increased steric bulk due to Cl; unstudied activity
N-{4-[5-(3-Fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Dihydropyrazole + methanesulfonamide R1 = 4-methoxybenzenesulfonyl; R2 = 3-fluorophenyl C23H22FN3O5S2 503.57 Enhanced solubility (methoxy group); commercial availability
N-(2-(5-(2-Ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Dihydropyrazole + methanesulfonamide R1 = furan-2-carbonyl; R2 = 2-ethoxyphenyl C23H23N3O5S 453.5 Lower MW than target; ethoxy may reduce lipophilicity
N-(3-{5-[4-(Dimethylamino)phenyl]-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide Dihydropyrazole + methanesulfonamide R1 = methylsulfonyl; R2 = 4-(dimethylamino)phenyl C19H24N4O4S2 436.55 Hydrophilic dimethylamino group; improved solubility

*Note: The target compound’s molecular formula can be inferred as C23H20FN3O4S based on similar analogs.

Impact of Substituents on Activity

  • Its smaller size may improve target selectivity .
  • 3-Fluorophenyl (Target Compound) : Fluorine’s electronegativity increases metabolic stability and membrane permeability compared to ethoxy () or methoxy () substituents .
  • Methanesulfonamide Group : Critical for hydrogen bonding with biological targets, as seen in ’s antiviral candidates. Ethanesulfonamide () may alter binding kinetics due to increased steric bulk .

Biological Activity

N-{3-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings and case studies related to its biological activity.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Fluorophenyl group
  • Furan-2-carbonyl group
  • Pyrazole ring

These structural elements contribute to its diverse biological activities. The IUPAC name is given as N-[3-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets vary depending on the specific biological activity being investigated.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to this compound. For instance:

  • Compound Efficacy : A derivative exhibited significant cytotoxicity against multiple cancer cell lines, including MCF7 and HCT116, with IC50 values as low as 0.39 µM .
CompoundCell LineIC50 (µM)
21HCT1160.39 ± 0.06
21MCF70.46 ± 0.04

These findings suggest that modifications in the structure can enhance anticancer efficacy.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been explored. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes associated with inflammatory processes.

Case Studies

  • Cytotoxicity Screening : A study evaluated the cytotoxic effects of several pyrazole derivatives against various cancer cell lines. The results indicated that compounds with similar structures to this compound displayed promising results in inhibiting cell proliferation .
  • Mechanism Exploration : Another investigation focused on understanding the mechanism by which these compounds exert their anticancer effects, revealing that they may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Q & A

Q. What are the typical synthetic routes for preparing pyrazole-sulfonamide derivatives like N-{3-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide?

The synthesis of pyrazole-sulfonamide derivatives often involves multi-step protocols. For example, a common approach is the condensation of hydrazine derivatives with β-diketones or trifluoromethyl-substituted intermediates. In one method, 4-hydrazinobenzenesulfonamide hydrochloride is refluxed with trifluoromethyl diketones in ethanol, yielding pyrazole-sulfonamide scaffolds with ~74% efficiency after recrystallization . Modifications to the furan or fluorophenyl moieties can be introduced via Suzuki coupling or nucleophilic acyl substitution. Key challenges include controlling regioselectivity during pyrazole ring formation and minimizing side reactions from reactive sulfonamide groups.

Q. How can researchers optimize purification methods for this compound to address synthetic impurities?

Recrystallization from ethanol or methanol is frequently employed, as demonstrated in the purification of structurally related sulfonamides, yielding colorless prisms with high purity (e.g., 467–468 K melting point) . For polar impurities, column chromatography using silica gel and a gradient of ethyl acetate/hexane (30–70%) is effective. Advanced techniques like preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) can resolve stereoisomers or regioisomers. Purity should be confirmed via HPLC (≥95%) and NMR (absence of residual solvent peaks) .

Advanced Research Questions

Q. What crystallographic techniques are critical for resolving the conformational dynamics of this compound?

Single-crystal X-ray diffraction (SCXRD) is essential for elucidating torsional angles and supramolecular interactions. For example, in a related trifluoromethyl-pyrazole-sulfonamide, SCXRD revealed a dihedral angle of 31.1° between the furan and pyrazole rings, and 55.58° between the pyrazole and benzene rings, indicating significant molecular twisting . Hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) stabilize layered structures, which can influence solubility and bioavailability. Refinement protocols should account for disordered moieties (e.g., furan rings) using rigid-body constraints and omit poorly fitting reflections (e.g., the (8 0 10) reflection in ).

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

SAR studies should systematically vary substituents (e.g., fluorophenyl position, furan substitution) and assess impacts on target binding. For instance:

  • Fluorine placement : Compare 3-fluorophenyl vs. 4-fluorophenyl analogs for electronic effects (e.g., dipole moments) and steric hindrance .
  • Furan vs. other heterocycles : Replace furan-2-carbonyl with thiophene or pyrrole to probe π-π stacking interactions.
  • Sulfonamide modifications : Introduce methyl or ethyl groups to the sulfonamide nitrogen to modulate hydrogen-bonding capacity.

Biological assays (e.g., enzyme inhibition, cellular uptake) should be paired with computational docking (AutoDock Vina) to correlate structural features with activity .

Q. What computational methods are recommended to predict the pharmacokinetic properties of this compound?

  • LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity, critical for blood-brain barrier penetration.
  • Metabolic stability : Apply CYP450 isoform docking (e.g., CYP3A4, CYP2D6) via Schrödinger’s Glide to predict oxidation sites.
  • Solubility : Employ COSMO-RS to simulate aqueous solubility based on crystal lattice energy and hydrogen-bonding capacity .
  • Toxicity : Leverage ProTox-II for preliminary hepatotoxicity and mutagenicity screening.

Validate predictions with in vitro assays (e.g., microsomal stability, Caco-2 permeability) .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

Contradictions may arise from poor bioavailability or off-target effects. Mitigation strategies include:

  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies to measure plasma half-life and tissue distribution.
  • Metabolite identification : Perform HR-MS/MS to detect active/inactive metabolites that explain in vivo efficacy gaps.
    Cross-validate findings with isotopic labeling (e.g., ¹⁸F for PET imaging) to track compound distribution .

Q. What strategies are effective for analyzing hydrogen-bonding networks in co-crystals of this compound with biological targets?

Co-crystallization with target proteins (e.g., kinases) followed by SCXRD can map interaction sites. For example, the sulfonamide group may form hydrogen bonds with backbone amides (e.g., N–H···O=S) or water-mediated interactions. Molecular dynamics simulations (AMBER or GROMACS) can assess network stability under physiological conditions. Compare binding modes with mutagenesis data (e.g., alanine scanning) to identify critical residues .

Q. How can researchers validate the role of the trifluoromethyl group in enhancing target binding affinity?

Replace the -CF₃ group with -CH₃ or -Cl and measure changes in:

  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Thermodynamic profiles : ΔG, ΔH, and ΔS values to distinguish enthalpic (hydrogen bonding) vs. entropic (hydrophobic) contributions.
  • Crystallographic data : Compare ligand-protein structures to identify fluorine-specific interactions (e.g., orthogonal dipoles with aromatic residues) .

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